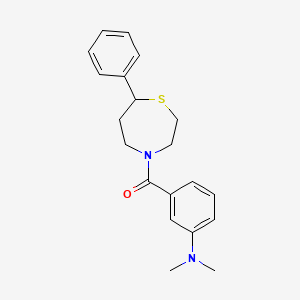

N,N-dimethyl-3-(7-phenyl-1,4-thiazepane-4-carbonyl)aniline

Description

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-21(2)18-10-6-9-17(15-18)20(23)22-12-11-19(24-14-13-22)16-7-4-3-5-8-16/h3-10,15,19H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIMNNFUFXUIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-3-(7-phenyl-1,4-thiazepane-4-carbonyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thiazepane ring, which is characterized by the presence of sulfur and nitrogen atoms. This unique structure contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 404.6 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in various metabolic pathways, affecting cellular processes.

- Receptor Interaction : The compound may bind to certain receptors, modulating signaling pathways that influence cell growth and apoptosis.

Research indicates that compounds with similar thiazepane structures often exhibit significant interactions with biological targets, which can lead to therapeutic effects.

Antimicrobial Properties

This compound has demonstrated potential antimicrobial activity. Studies indicate that compounds in this class can inhibit the growth of various bacterial strains. For instance:

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli | Inhibitory |

| Similar Thiazepane Derivatives | S. aureus | Inhibitory |

This suggests that the compound may be effective against common pathogens, making it a candidate for further development in antimicrobial therapies.

Antitumor Activity

Research has also pointed towards the anticancer potential of this compound. Compounds with similar structural features have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death has been observed in related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazepane derivatives, including this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that thiazepane derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotics.

- Antitumor Research : Another research article documented the effects of thiazepane derivatives on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in heterocyclic rings, substituents, or functional groups. Below is a comparative analysis of key features:

Heterocyclic Ring Modifications

1,4-Thiazepane vs. Piperidine/Piperazine :

Replacement of the seven-membered 1,4-thiazepane with six-membered rings (e.g., piperidine or piperazine) reduces conformational flexibility and alters electronic properties. For instance, piperidine lacks sulfur, which may diminish interactions with metalloenzymes.- Bicyclic vs. Monocyclic Systems: Benzathine benzylpenicillin (CAS 1538-09-6) features a bicyclic 4-thia-1-azabicyclo[3.2.0]heptane core, critical for β-lactam antibiotic activity .

Substituent Variations

Phenyl Group vs. Alkyl Chains :

The phenyl substituent on the thiazepane enhances lipophilicity (logP ~3.2) compared to alkyl-substituted analogs (e.g., 7-methyl-1,4-thiazepane derivatives, logP ~2.9). This difference could impact membrane permeability or metabolic stability.Carbonyl Linkage :

The carbonyl group bridging the aniline and thiazepane facilitates hydrogen bonding (H-bond acceptors = 4), akin to benzylpenicillin’s amide linkage .

Physicochemical Properties (Hypothetical Data)

*Estimated logP for benzathine benzylpenicillin based on structural similarity to penicillin derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.